molecular formula C8H8N4S B1293769 (2-Benzothiazolyl)-guanidine CAS No. 2582-07-2

(2-Benzothiazolyl)-guanidine

Cat. No.: B1293769
CAS No.: 2582-07-2
M. Wt: 192.24 g/mol
InChI Key: QMHWARSFUCGBJK-UHFFFAOYSA-N
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Description

(2-Benzothiazolyl)-guanidine is a heterocyclic compound that features a benzothiazole ring fused with a guanidine group

Biochemical Analysis

Biochemical Properties

(2-Benzothiazolyl)-guanidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway, which is significant in diabetic complications . Additionally, this compound interacts with amyloid-binding alcohol dehydrogenase, inhibiting its interaction with amyloid beta peptide, which is relevant in Alzheimer’s disease . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic promise.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects . These cellular effects underscore the compound’s potential in treating various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, this compound inhibits aldose reductase by binding to its active site, preventing the enzyme from catalyzing the reduction of glucose to sorbitol . Additionally, it modulates gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation . These molecular mechanisms provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to cellular adaptation, resulting in changes in cellular responses and potential resistance . Understanding these temporal effects is essential for optimizing the compound’s therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound inhibits aldose reductase, affecting the polyol pathway and reducing the accumulation of sorbitol in diabetic tissues . Additionally, the compound modulates the activity of enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these molecules. For instance, this compound is transported into cells via organic cation transporters, which facilitate its uptake and distribution . Once inside the cells, the compound binds to specific proteins, influencing its localization and biological activity . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound is localized to the mitochondria, where it exerts its effects on cellular metabolism and oxidative stress . Additionally, the compound’s localization to the nucleus influences gene expression and cell signaling pathways . Understanding these subcellular localization mechanisms is crucial for elucidating the compound’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzothiazolyl)-guanidine typically involves the condensation of 2-aminobenzenethiol with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the benzothiazole ring. The guanidine group is then introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free conditions are utilized to enhance efficiency and yield. The use of catalysts like silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) has also been reported to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-Benzothiazolyl)-guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Benzothiazolyl)-guanidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Shares the benzothiazole ring but lacks the guanidine group.

    2-Mercaptobenzothiazole: Contains a thiol group instead of a guanidine group.

    2-(4-Aminophenyl)benzothiazole: Features an aminophenyl group in place of the guanidine group.

Uniqueness

(2-Benzothiazolyl)-guanidine is unique due to the presence of both the benzothiazole ring and the guanidine group, which confer distinct biological activities and chemical reactivity. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHWARSFUCGBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180474
Record name Guanidine, (2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2582-07-2
Record name N-2-Benzothiazolylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2582-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Guanidinobenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Benzothiazolyl)-guanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37475
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Record name Guanidine, (2-benzothiazolyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazol-2-ylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.142
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Record name 2-GUANIDINOBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural modifications have been explored in (2-Benzothiazolyl)-guanidine derivatives and how do these modifications impact their biological activity?

A1: Research has focused on synthesizing various N,N'-di-(substituted 2-Benzothiazolyl)guanidines to investigate their anti-tubercular and CNS depressant properties. [] While the exact structural modifications and their impact on activity aren't detailed in the provided abstracts, this approach highlights the importance of Structure-Activity Relationship (SAR) studies. By systematically altering substituents on the guanidine and benzothiazole rings, researchers can identify key structural features responsible for desired biological activities and optimize compounds for improved potency and selectivity.

Q2: What are the primary applications of this compound derivatives being investigated?

A2: The research highlights two main areas of interest for this compound derivatives:

  • Anti-tubercular Agents: The synthesis of N,N'-di-(substituted 2-Benzothiazolyl)guanidines is specifically being explored for their potential in combating tuberculosis. [] This suggests these compounds may possess mechanisms that target Mycobacterium tuberculosis, the causative agent of the disease.
  • CNS Depressants: The exploration of these compounds as CNS depressants points towards their potential interaction with the central nervous system. [] This could involve various mechanisms, such as influencing neurotransmitter activity or affecting neuronal excitability. Further research is needed to elucidate the specific pathways involved.

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